1,2-Bis[(O-carboxyphenylacetyl)hydrazine
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Overview
Description
1,2-Bis[(O-carboxyphenylacetyl)hydrazine] is a chemical compound with the molecular formula C18H16N2O6 and a molecular weight of 356.33 g/mol . This compound is primarily used in research settings, particularly in the synthesis of N-substituted homophthalimide and o-(N-substituted acetamido)benzoic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(O-carboxyphenylacetyl)hydrazine] typically involves the reaction of hydrazine with O-carboxyphenylacetic acid derivatives. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hydrazine, which is a hazardous material.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[(O-carboxyphenylacetyl)hydrazine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
1,2-Bis[(O-carboxyphenylacetyl)hydrazine] has several applications in scientific research:
Medicine: Research into potential therapeutic agents, particularly in cancer research.
Industry: Used as an intermediate in the production of various chemical compounds.
Mechanism of Action
The mechanism of action of 1,2-Bis[(O-carboxyphenylacetyl)hydrazine] involves its interaction with biological molecules, particularly proteins and enzymes. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis[(O-carboxyphenyl)hydrazine]
- 1,2-Bis[(O-carboxyphenyl)acetyl]hydrazine
- 1,2-Bis[(O-carboxyphenyl)acetyl]hydrazide
Uniqueness
1,2-Bis[(O-carboxyphenylacetyl)hydrazine] is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its ability to form stable derivatives and its applications in synthesizing complex organic molecules make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2-[2-[2-[2-(2-carboxyphenyl)acetyl]hydrazinyl]-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c21-15(9-11-5-1-3-7-13(11)17(23)24)19-20-16(22)10-12-6-2-4-8-14(12)18(25)26/h1-8H,9-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISUVRBOSHBUOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NNC(=O)CC2=CC=CC=C2C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747166 |
Source
|
Record name | 2,2'-[Hydrazine-1,2-diylbis(2-oxoethane-2,1-diyl)]dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088425-79-9 |
Source
|
Record name | 2,2'-[Hydrazine-1,2-diylbis(2-oxoethane-2,1-diyl)]dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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